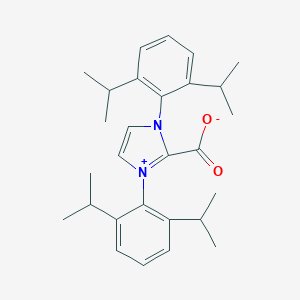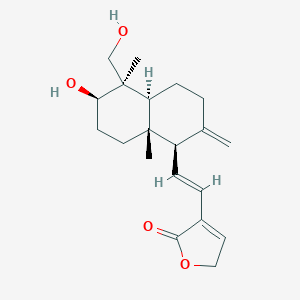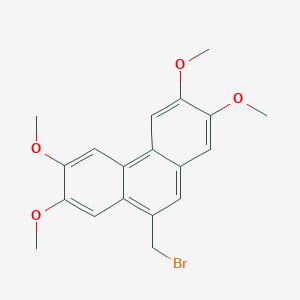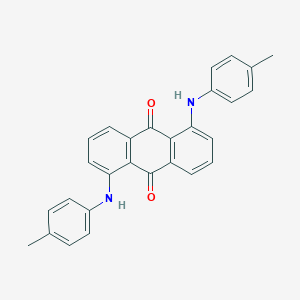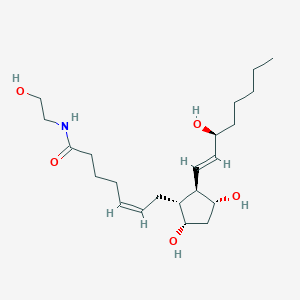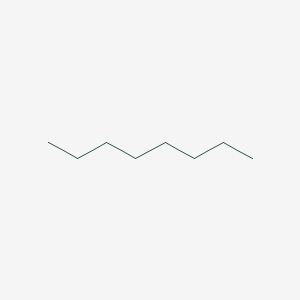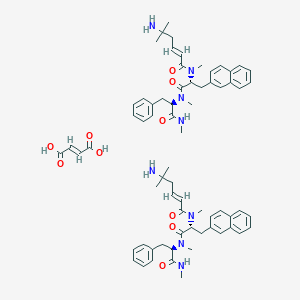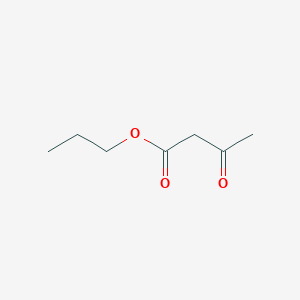
Propyl acetoacetate
Overview
Description
Propyl Acetoacetate is a chemical compound with the molecular formula C7H12O3 . It is used in various applications due to its versatile properties .
Synthesis Analysis
The synthesis of Propyl Acetoacetate involves a series of reactions. The process starts with the deprotonation of the ester to form an enolate. This enolate then undergoes an SN2 reaction with an alkyl halide to form a new C-C bond. After this, the ester undergoes acidic hydrolysis to give a carboxylic acid. Finally, the carboxylic acid undergoes decarboxylation .
Molecular Structure Analysis
Propyl Acetoacetate has a molecular weight of 144.168 Da . It contains a total of 21 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .
Chemical Reactions Analysis
The chemical reactions of Propyl Acetoacetate involve a series of steps, including enolate formation, enolate alkylation, and decarboxylation .
Physical And Chemical Properties Analysis
Propyl Acetoacetate has a density of 1.0±0.1 g/cm3, a boiling point of 193.0±8.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 42.9±3.0 kJ/mol and a flash point of 73.2±18.5 °C .
Scientific Research Applications
1. Carbon Capture and Utilization (CCU) Technology Propyl acetoacetate plays a significant role in CCU technology, which is the process of capturing and converting CO2 into useful materials . In a study, acetoacetate production from acetone and NaHCO3 was accomplished using acetone carboxylase (AC) in cell extract from photosynthetic bacteria Rhodobacter capsulatus strain SB1003 . This process aims to convert the captured CO2 into more valuable materials while maintaining the carbon neutrality of the production process .
Production of Polyether Phenolic Resin
Acetoacetic ester-terminated polyether, a derivative of propyl acetoacetate, is used to prepare a new type of polyether phenolic resin . This resin is used to prepare interpenetrating cross-linked network structure modified phenolic foam with excellent mechanical properties . The acetoacetic ester-terminated polyether successfully modifies the phenolic resin and introduces a polyether skeleton into the resin structure .
Preparation of Thermosets
Propyl acetoacetate is used in the preparation of thermosets . The environmental scanning electron microscopy (ESEM) images of these materials show that the more flexible acetoacetate-acrylate phase is dispersed in the form of polymeric spheres within the rigid acetoacetate-divinyl sulfone matrix .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Propyl acetoacetate, a derivative of acetoacetic ester, primarily targets enzymes known as acyl-CoA short-chain synthetases . These enzymes are responsible for converting acetate into acetyl coenzyme A (acetyl-CoA), a crucial molecule in many biochemical reactions . Acyl-CoA short-chain synthetase-2 (ACSS2) is present in the cytosol and nuclei of many cell types, whereas ACSS1 is mitochondrial, with greatest expression in heart, skeletal muscle, and brown adipose tissue .
Mode of Action
The compound interacts with its targets through a series of reactions. The first step involves the formation of an enolate, a resonance-stabilized anion . This enolate can then act as a nucleophile in SN2 reactions, allowing for the addition of various groups . For instance, a propyl group can be added in a process known as enolate alkylation . Once the desired groups have been added, the ester can be removed through a mechanism called decarboxylation .
Biochemical Pathways
Propyl acetoacetate affects several biochemical pathways. It plays a role in the formation of acetyl-CoA, a key molecule in energy derivation and lipogenesis . Acetyl-CoA is also involved in the regulation of gene transcription and protein function, linking nutrient balance and cellular stress responses . Furthermore, propyl acetoacetate influences the proteome by affecting proteostasis, modulating the Unfolded Protein Response (UPR) and autophagy .
Result of Action
The action of propyl acetoacetate at the molecular and cellular level results in a range of effects. It can lead to the formation of ketones and other molecules . Additionally, it has been suggested that the compound can influence protein acetylation, a critical post-translational modification involved in regulating cell behavior . Alterations in protein acetylation status have been linked to multiple disease states, including cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of propyl acetoacetate. For instance, the reaction conditions, such as the presence of a base and the type of solvent used, can affect the outcome of the reactions involving this compound . Moreover, the physiological environment, including nutrient availability and cellular stress responses, can impact the compound’s role in cellular metabolism .
properties
IUPAC Name |
propyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-10-7(9)5-6(2)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGFMVMDBNLMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170394 | |
| Record name | Propyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl acetoacetate | |
CAS RN |
1779-60-8 | |
| Record name | Propyl acetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl acetoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL ACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHP3NNH2R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the main applications of propyl acetoacetate in materials science?
A1: Propyl acetoacetate is a versatile building block for synthesizing polymers with tailored properties. For instance, it can be incorporated into siloxane-based polymers to create solid polymer electrolytes for lithium-ion batteries. [, ] These polymers, often synthesized via hydrosilylation reactions and ring-opening polymerization, exhibit ionic conductivity, making them promising materials for energy storage applications. [, ] The conductivity of these materials can be further tuned by modifying the polymer backbone and the type of lithium salt used. [, ]
Q2: Can you explain the role of propyl acetoacetate in organic synthesis, particularly in heterocyclic chemistry?
A2: Propyl acetoacetate is a valuable reagent in multicomponent reactions, particularly in the synthesis of heterocycles like isoxazol-5(4H)-ones. [] These reactions, often catalyzed by compounds like potassium 2,5-dioxoimidazolidin-1-ide, offer an efficient route to diversely substituted isoxazole derivatives. [] The use of propyl acetoacetate, along with arylaldehydes and hydroxylamine hydrochloride, allows for the incorporation of specific substituents into the final isoxazole ring system. []
Q3: How does the structure of propyl acetoacetate influence its reactivity in polymerization reactions?
A3: Propyl acetoacetate contains both an ester and a ketone functionality. [, ] The presence of the terminal allyl group allows for further functionalization and polymerization. [, ] In the context of polymer electrolyte synthesis, the propyl acetoacetate group serves as an anion receptor, influencing the mobility of lithium ions within the polymer matrix. [, ] The length of the propyl group, compared to other alkyl substituents, can impact the flexibility of the polymer chain and ultimately its ionic conductivity. [, ]
Q4: Are there any environmental concerns related to the use and disposal of propyl acetoacetate?
A4: While the provided research papers [, , ] primarily focus on the synthesis and applications of propyl acetoacetate-derived materials, they do not delve into the environmental impact or degradation pathways of this compound. Further research is needed to assess its potential ecotoxicological effects and develop sustainable waste management strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



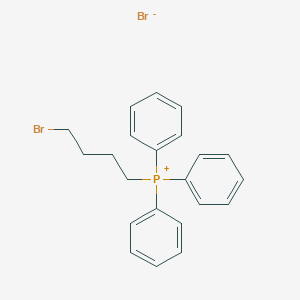
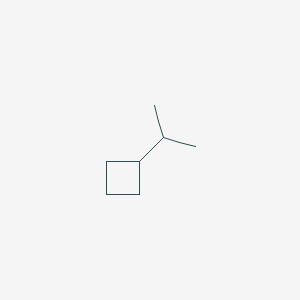
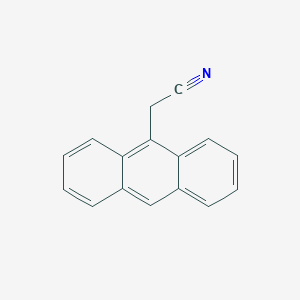
![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)
![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)
